REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[O:29])[N:4]([C:8]2[CH:28]=[CH:27][C:11]([CH2:12]N3C(CC4C=CC(C#N)=CC=4)=CN=C3)=[CH:10][CH:9]=2)[CH:5]=[CH:6][N:7]=1.C1C(=O)N([Br:37])C(=O)C1.S(C)C.O>C(Cl)Cl.CCOC(C)=O>[Br:37][CH2:12][C:11]1[CH:27]=[CH:28][C:8]([N:4]2[CH:5]=[CH:6][N:7]=[C:2]([CH3:1])[C:3]2=[O:29])=[CH:9][CH:10]=1
|
Name
|
pyrazinone
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
CC=1C(N(C=CN1)C1=CC=C(CN2C=NC=C2CC2=CC=C(C#N)C=C2)C=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° for several hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The sulfoxium salt was formed at 0°
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a dark brown oil
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
resulting brown solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)N1C(C(=NC=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |